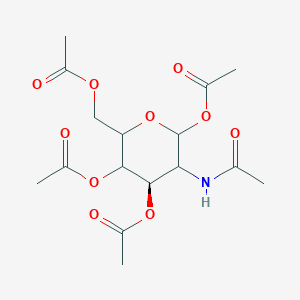
beta-D-Glucosamine pentaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucosamine pentaacetate is a derivative of N-acetylglucosamine, a monosaccharide derivative of glucose. It is characterized by the presence of five acetyl groups attached to the glucosamine molecule. This compound is known for its role in promoting the production of hyaluronic acid, a key component in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine pentaacetate can be synthesized through the acetylation of beta-D-glucosamine. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the complete acetylation of the glucosamine molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Beta-D-Glucosamine pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield beta-D-glucosamine.
Oxidation: The compound can be oxidized to form corresponding glucosamine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed:
Hydrolysis: Beta-D-glucosamine.
Oxidation: Oxidized glucosamine derivatives.
Substitution: Glucosamine derivatives with different functional groups.
科学研究应用
Beta-D-Glucosamine pentaacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of glycopeptides and other complex carbohydrates.
Biology: Studied for its role in promoting hyaluronic acid production, which is important for cell signaling and tissue repair.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the production of biocompatible materials and as a precursor for the synthesis of other bioactive compounds
作用机制
The mechanism of action of beta-D-Glucosamine pentaacetate involves its ability to promote the production of hyaluronic acid. This is achieved through the activation of specific enzymes and pathways involved in the biosynthesis of hyaluronic acid. The compound interacts with molecular targets such as hyaluronan synthase, leading to increased production and secretion of hyaluronic acid .
相似化合物的比较
- Alpha-D-Glucosamine pentaacetate
- Beta-D-Galactosamine pentaacetate
- N-Acetyl-beta-D-glucosamine tetraacetate
Comparison: Beta-D-Glucosamine pentaacetate is unique due to its specific acetylation pattern, which influences its chemical reactivity and biological activity. Compared to alpha-D-glucosamine pentaacetate, the beta-anomer has different stereochemistry, affecting its interaction with enzymes and receptors. Beta-D-Galactosamine pentaacetate, while similar in structure, has different functional properties due to the presence of galactose instead of glucose .
属性
IUPAC Name |
[(4R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12?,13?,14?,15-,16?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-IBHBGHMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@H](C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
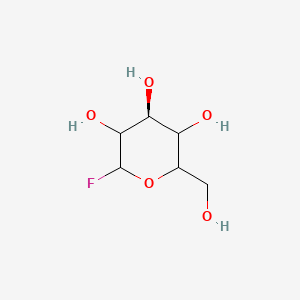
![[(4R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B8256405.png)
![2-[(4R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B8256411.png)
![[(4R)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B8256419.png)

![[(3R,4R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B8256438.png)
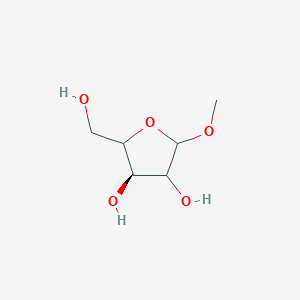
![[(3S)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B8256445.png)
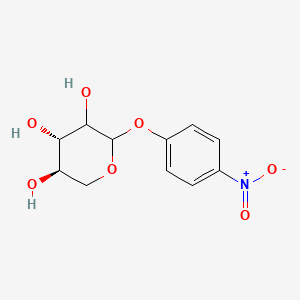
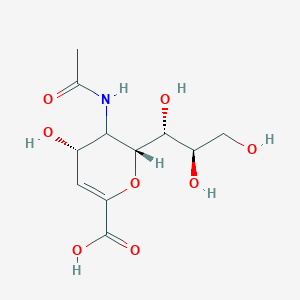
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid;sulfane](/img/structure/B8256465.png)

![Tert-butyl 3-(2,7-dichloro-8-fluoropyrido[4,3-D]pyrimidin-4-YL)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8256508.png)

